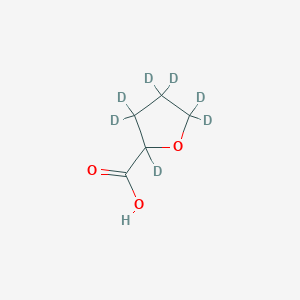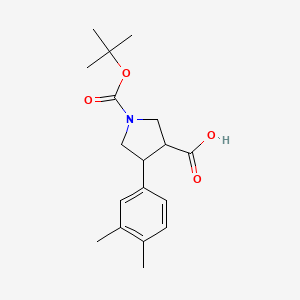
trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido trans-1-(terc-butoxicarbonil)-4-(3,4-dimetilfenil)pirrolidina-3-carboxílico: es un compuesto orgánico sintético que pertenece a la clase de derivados de pirrolidina. Estos compuestos se utilizan a menudo en varios campos de la química y la biología debido a sus propiedades estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido trans-1-(terc-butoxicarbonil)-4-(3,4-dimetilfenil)pirrolidina-3-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye:
Formación del anillo de pirrolidina: Esto se puede lograr mediante reacciones de ciclización que involucran materiales de partida apropiados.
Introducción del grupo terc-butoxicarbonil (Boc): Este paso a menudo involucra el uso de anhídrido Boc en presencia de una base.
Unión del grupo dimetilfenilo: Esto se puede hacer a través de varias reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y la automatización para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden producir varias reacciones de sustitución, particularmente en el anillo aromático, utilizando reactivos como halógenos o agentes nitrantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI).
Reducción: Hidruro de litio y aluminio, gas hidrógeno con un catalizador.
Sustitución: Halógenos, agentes nitrantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, el ácido trans-1-(terc-butoxicarbonil)-4-(3,4-dimetilfenil)pirrolidina-3-carboxílico se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias funcionalizaciones, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto podría utilizarse para estudiar interacciones enzimáticas o como ligando en estudios de unión a receptores. Sus características estructurales podrían convertirlo en un candidato para el desarrollo de fármacos o ensayos bioquímicos.
Medicina
En medicina, a menudo se exploran los derivados de los compuestos de pirrolidina por sus posibles efectos terapéuticos. Este compuesto podría investigarse por sus propiedades farmacológicas y su potencial como candidato a fármaco.
Industria
En el sector industrial, este compuesto podría utilizarse en la producción de productos químicos especiales, polímeros o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del ácido trans-1-(terc-butoxicarbonil)-4-(3,4-dimetilfenil)pirrolidina-3-carboxílico dependería de su aplicación específica. En general, podría interactuar con objetivos moleculares como enzimas o receptores, influyendo en las vías bioquímicas. Se requerirían estudios detallados para dilucidar su mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido trans-1-(terc-butoxicarbonil)-4-fenilpirrolidina-3-carboxílico
- Ácido trans-1-(terc-butoxicarbonil)-4-(2,4-dimetilfenil)pirrolidina-3-carboxílico
- Ácido cis-1-(terc-butoxicarbonil)-4-(3,4-dimetilfenil)pirrolidina-3-carboxílico
Singularidad
En comparación con compuestos similares, el ácido trans-1-(terc-butoxicarbonil)-4-(3,4-dimetilfenil)pirrolidina-3-carboxílico podría exhibir reactividad o propiedades de unión únicas debido a la posición específica de sus grupos funcionales. Esto podría hacerlo particularmente valioso en ciertas aplicaciones sintéticas o de investigación.
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21) |
Clave InChI |
DMCRUTZKEGHDTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)





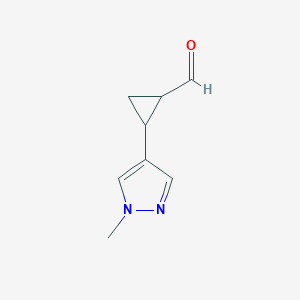
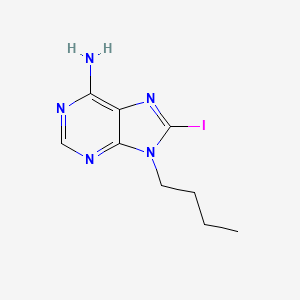
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
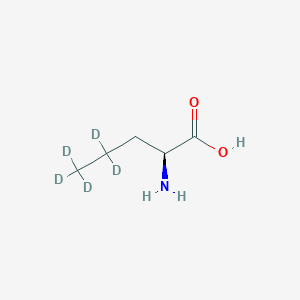
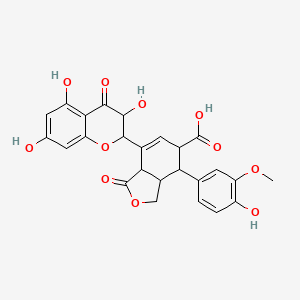
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
